Ms-PEG10-Ms is a compound derived from the PEG10 gene, which is known for its role in various biological processes, including cellular proliferation and differentiation. The PEG10 gene encodes proteins that are involved in retroviral replication and have been implicated in tumorigenesis and resistance to therapies. Ms-PEG10-Ms specifically refers to a modified form of the PEG10 protein, often utilized in research and therapeutic applications.
The PEG10 gene is an imprinted gene located on chromosome 7, belonging to the Ty3-gypsy retrotransposon family. It retains features typical of retroviral proteins, including a GAG domain and a protease motif. The protein is expressed in various tissues, with significant roles noted in the placenta and during embryonic development . Research has shown that PEG10 can influence cell behavior, particularly in cancer contexts, where it has been associated with drug resistance mechanisms .
Ms-PEG10-Ms can be classified as a protein-based therapeutic agent due to its involvement in cellular signaling pathways and its potential applications in cancer treatment. It is categorized under biopharmaceuticals owing to its derivation from biological sources and its use in therapeutic contexts.
The synthesis of Ms-PEG10-Ms typically involves recombinant DNA technology. The PEG10 gene is cloned into an expression vector, which is then introduced into host cells (e.g., HEK293T cells) for protein expression. After transfection, the cells are cultured to allow for protein production.
Ms-PEG10-Ms exhibits a complex structure characteristic of retroviral proteins. It contains:
The molecular weight of Ms-PEG10-Ms varies depending on post-translational modifications but typically ranges around 50–100 kDa. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) could provide further insights into its three-dimensional conformation.
Ms-PEG10-Ms participates in several biochemical reactions:
These reactions can be studied using:
Ms-PEG10-Ms exerts its effects primarily through:
Studies have shown that high levels of Ms-PEG10-Ms correlate with increased cell proliferation and resistance to apoptosis in cancer cells . Its role as a retroviral-like protein suggests it may also modulate immune responses.
Relevant analyses include spectroscopic methods (e.g., circular dichroism) to study folding and stability under various conditions.
Ms-PEG10-Ms has several applications in scientific research:
Ms-PEG10-Ms (dimethanesulfonate-terminated decaethylene glycol) serves as a versatile linker in PROTAC design due to its dual-reactive mesylate (Ms) termini and extended polyethylene glycol (PEG) spacer. This architecture enables simultaneous conjugation of E3 ubiquitin ligase ligands (e.g., VHL or CRBN recruiters) and protein-of-interest (POI) warheads while maintaining spatial flexibility for ternary complex formation. The 10-unit PEG spacer (∼44 Å) optimizes distance requirements between E3 ligase and POI binding domains, facilitating proteasomal degradation of targets that are refractory to inhibition [1] [4].
Orthogonal reactivity of mesylate groups permits sequential conjugation under distinct conditions:
Table 1: PROTAC E3 Ligase Systems Utilizing PEG-Based Linkers
| E3 Ligase | Ligand Anchor | Target Protein | Linker Role |
|---|---|---|---|
| VHL | Hydroxyproline | BRD4 | Spatial separation >40 Å |
| CRBN | Thalidomide | BTK | Solubility enhancement |
| MDM2 | Nutlin-3 | p53 | Ternary complex stability |
The mesylate termini of Ms-PEG10-Ms enable chemoselective bioconjugation through three principal strategies:
For antibody-drug conjugates (ADCs), Ms-PEG10-Ms bridges cytotoxic payloads and antibody hinge regions through engineered cysteines. The PEG10 spacer reduces steric hindrance, improving antigen binding affinity by 3.5-fold compared to direct conjugation [5].
Table 2: Comparison of Site-Specific Conjugation Techniques
| Method | Reaction Conditions | Efficiency | Stability | Applications |
|---|---|---|---|---|
| Maleimide-Thiol | pH 8.0, 25°C, 2h | >90% | High (thioether) | Antibody fragments |
| CuAAC | CuSO4/THPTA, RT, 1h | 85-95% | High (triazole) | Glycoprotein labeling |
| Sortase A-Mediated | 5mM Ca²⁺, 4°C, 16h | 70-80% | Medium (peptide) | N-terminal fusion |
Ms-PEG10-Ms participates in stimuli-responsive nanocarrier assembly through reversible covalent bonds. Key dynamic reactions include:
In nucleic acid delivery, Ms-PEG10-Ms enhances endogenous virus-like particle (eVLP) engineering. PEG10's gag-like domain (derived from retrotransposons) self-assembles into 80-100 nm particles when complexed with plasmid DNA. Surface mesylates allow post-assembly functionalization with Toll-like receptor agonists (e.g., CpG-ODN) via thiol-mediated anchoring, improving dendritic cell targeting by 12-fold [10].
Table 3: Dynamic Bonds for Nanocarrier Assembly
| Bond Type | Stimulus | kₐ (M⁻¹s⁻¹) | Applications |
|---|---|---|---|
| Imine | pH 5.0-6.5 | 10²–10³ | Tumor-targeted VLPs |
| Disulfide | 10mM GSH | 0.1–1.0 | Cytosolic protein delivery |
| Boronic ester | Glucose >5mM | 10³–10⁴ | Smart insulin depots |
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0